molecular formula C12H15NO2S B1598583 6-Tosyl-6-azabicyclo[3.1.0]hexane CAS No. 81097-48-5

6-Tosyl-6-azabicyclo[3.1.0]hexane

Cat. No. B1598583
CAS RN: 81097-48-5
M. Wt: 237.32 g/mol
InChI Key: KCGSYHXXVLNFJN-UHFFFAOYSA-N
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Description

6-Tosyl-6-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.31800 . It’s also known by several synonyms, including N-Tosylcyclopentanoaziridine and 6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.1.0]hexane .


Molecular Structure Analysis

The molecular structure of 6-Tosyl-6-azabicyclo[3.1.0]hexane consists of a bicyclic system with a tosyl group attached . The exact mass is 237.08200, and it has a LogP value of 2.93910 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Tosyl-6-azabicyclo[3.1.0]hexane are not available, related compounds have been studied. For instance, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been synthesized via intramolecular cyclopropanation of alpha-diazoacetates .

Scientific Research Applications

1. Synthesis of Carbocyclic Nucleosides

6-Azabicyclo[3.1.0]hexane derivatives have been utilized in the synthesis of carbocyclic nucleosides. These compounds play a crucial role in creating nucleoside analogs that have potential therapeutic applications. For instance, Ishikura et al. (2003) demonstrated the use of 6-azabicycln[3.1.0]hexane in the facile construction of 2',3'-epimino-carbocyclic nucleosides, which could have significant implications in medicinal chemistry (Ishikura et al., 2003).

2. Antiproliferative and Antitussive Applications

Research by Bardasov et al. (2020) highlighted the lack of antiproliferative activity in 6-substituted derivatives of 3-azabicyclo[3.1.0]hexane, suggesting their potential use in non-cytotoxic applications such as antitussive and hypoglycemic drugs (Bardasov et al., 2020).

3. Building Blocks in Medicinal Chemistry

6-Azabicyclo[3.1.0]hexane derivatives serve as crucial building blocks in medicinal chemistry. Wishka et al. (2011) and Walker et al. (2012) both discuss the synthesis of such compounds, emphasizing their role as morpholine isosteres, which are valuable in drug design due to their achiral nature and similar properties to morpholine (Wishka et al., 2011); (Walker et al., 2012).

4. Synthesis of Antibacterial Agents

In the field of antibacterials, Norris et al. (2000) explored the use of 3-azabicyclo[3.1.0]hexane derivatives in the synthesis of trovafloxacin, a broad-spectrum antibacterial agent. This highlights the importance of these derivatives in creating novel antibacterial compounds (Norris et al., 2000).

5. Crystal and Molecular Structure Studies

The study of the crystal and molecular structures of azabicyclo[3.1.0]hexane derivatives also forms an integral part of scientific research. Trefonas et al. (1966) conducted a detailed analysis of the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, providing insights into the structural characteristics of these compounds (Trefonas et al., 1966).

6. Diacylglycerol Acyltransferase-1 Inhibition

Han et al. (2015) identified azabicyclo[3.1.0]hexane derivatives as active diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. This discovery is significant in the context of metabolic diseases, as DGAT-1 plays a critical role in lipid metabolism (Han et al., 2015).

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGSYHXXVLNFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394762
Record name 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tosyl-6-azabicyclo[3.1.0]hexane

CAS RN

81097-48-5
Record name 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Li, L Zheng, N Li, H Chang, W Gao, W Wei… - …, 2019 - Wiley Online Library
Four kinds of catalyst‐free and highly selective C−N bond functionalizations have been achieved through ring openings of N‐tosylaziridines with sodium sulfonates, sodium sulfide, …
Q Xu, DH Appella - The Journal of Organic Chemistry, 2006 - ACS Publications
Optically active trans-tert-butyl-2-aminocyclopentylcarbamate (1) has potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). …
Number of citations: 22 pubs.acs.org
M Nonn, L Kiss, E Forró, R Sillanpää, F Fülöp - Tetrahedron, 2014 - Elsevier
A novel substrate-directed synthetic route to a series of highly functionalized, orthogonally protected di- or triaminocyclopentanecarboxylate derivatives with multiple chiral centres from …
Number of citations: 19 www.sciencedirect.com
OE Okoromoba - 2016 - ir.library.louisville.edu
The utility of fluorine in medicinal and manufacturing chemistry is undisputed. Despite its usefulness, the incorporation of fluorine in organic molecules is not without challenges. …
Number of citations: 1 ir.library.louisville.edu
A Mordini, F Russo, M Valacchi, L Zani… - Tetrahedron, 2002 - Elsevier
The base-promoted isomerization of aziridines to allyl amines is still an almost unknown reaction. However, the use of superbasic reagents has shown to be able to promote a regio- …
Number of citations: 47 www.sciencedirect.com
B Consiglio - 2009 - flore.unifi.it
Organometallics in Regio Enantio-Selective Synthes Selective Synthes Structures and Reactivi Organometallics in Regio Organometa Page 1 THESIS IN JOINT SU Organometallics in …
Number of citations: 3 flore.unifi.it
塩見法行 - 2017 - nitech.repo.nii.ac.jp
有機合成化学は工業, 農業, その他さまざまな科学的分野と密接に関係しており, 現在までに数多の有機化合物やその合成法が開発されてきた. 中でも生体に直接関与する医薬・農薬の原体や香料…
Number of citations: 4 nitech.repo.nii.ac.jp

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